Differentiation in Chemical and Physical Properties vs. Closest Carboxylic Acid Analog
The most direct analog for comparison is 4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid (CAS: 929341-05-9). The target compound differs in the terminal functional group (primary alcohol vs. carboxylic acid). This results in a quantifiable difference in molecular weight (206.28 vs. 220.27 g/mol), hydrogen bond donor count (1 vs. 2), and implied lipophilicity [1][2]. These differences are crucial for synthetic chemists planning subsequent reactions (e.g., esterification vs. amide coupling) and medicinal chemists predicting pharmacokinetic behavior.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 206.28 g/mol |
| Comparator Or Baseline | 4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid: 220.27 g/mol |
| Quantified Difference | Δ = 13.99 g/mol (target is lighter) |
| Conditions | Calculated from molecular formula (C13H18O2 vs C13H16O3) |
Why This Matters
The lower molecular weight and different hydrogen-bonding profile of the alcohol can lead to higher predicted solubility and altered permeability compared to the carboxylic acid, a critical factor in early-stage drug discovery or material science formulations [1][2].
- [1] 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol. Chembase.cn. Accessed April 2026. https://www.chembase.cn/4-2-3-dihydro-1H-inden-5-yloxy-butan-1-ol View Source
- [2] 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid. Chembase.cn. Accessed April 2026. https://www.chembase.cn/4-2-3-dihydro-1H-inden-5-yloxy-butanoic-acid View Source
